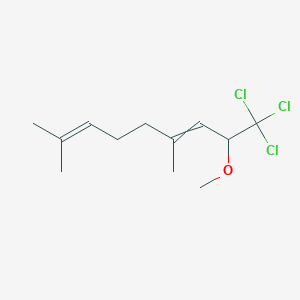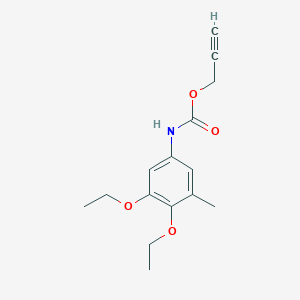
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the carbamate family, which is widely recognized for its applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of prop-2-yn-1-ol with 3,4-diethoxy-5-methylphenyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives .
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex carbamate structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Iodopropynyl butylcarbamate: Known for its use as a preservative in cosmetics and personal care products.
N-Di(prop-2-yn-1-yl)adamantan-1-amines: Used in 1,3-dipolar cycloaddition reactions and known for their biological activities.
Uniqueness
Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84971-92-6 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
prop-2-ynyl N-(3,4-diethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-5-8-20-15(17)16-12-9-11(4)14(19-7-3)13(10-12)18-6-2/h1,9-10H,6-8H2,2-4H3,(H,16,17) |
Clave InChI |
GVVAELQJGFNQLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)NC(=O)OCC#C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


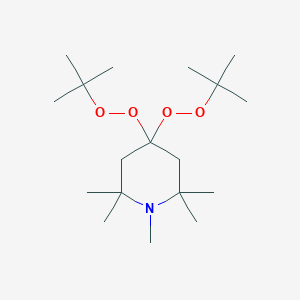
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
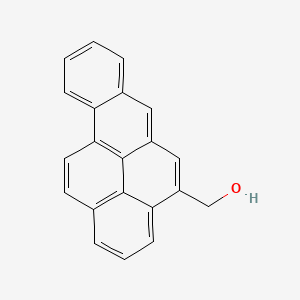
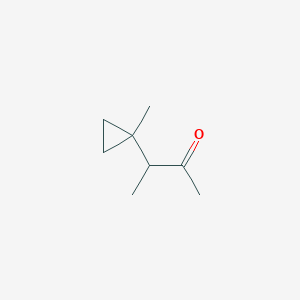
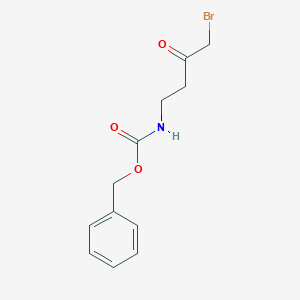
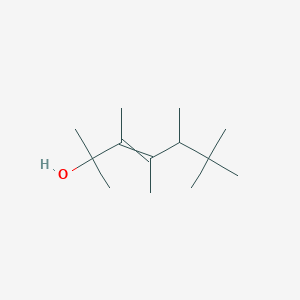
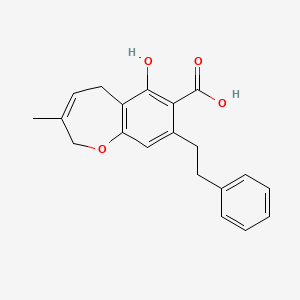
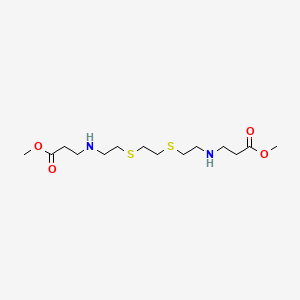
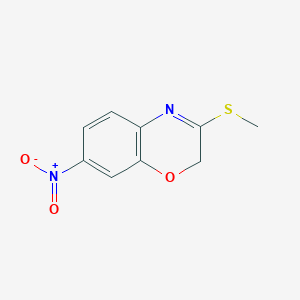
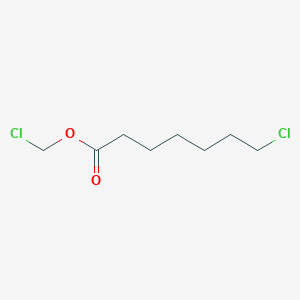
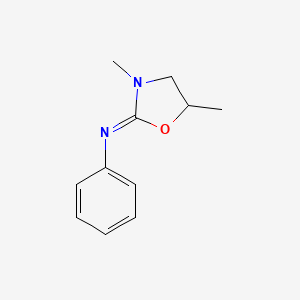
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
